molecular formula C12H10FNO B567154 3-(3-Fluorophenyl)-5-methoxypyridine CAS No. 1214364-48-3

3-(3-Fluorophenyl)-5-methoxypyridine

Cat. No.: B567154
CAS No.: 1214364-48-3
M. Wt: 203.216
InChI Key: FNYSJUKNVGXKPE-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-5-methoxypyridine is an aromatic heterocyclic compound that features a pyridine ring substituted with a fluorophenyl group at the 3-position and a methoxy group at the 5-position

Scientific Research Applications

3-(3-Fluorophenyl)-5-methoxypyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use this compound only in a well-ventilated area .

Future Directions

Given the interesting structure of this compound, it could be a candidate for further study in various fields. For example, it might have interesting optical properties due to the conjugated system of double bonds, or it could be investigated for potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 5-methoxypyridine.

    Condensation Reaction: The 3-fluorobenzaldehyde undergoes a condensation reaction with 5-methoxypyridine in the presence of a base such as sodium hydride or potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-5-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-methoxypyridine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the methoxy group can influence its electronic properties and reactivity. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural modifications.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluorophenyl)pyridine: Lacks the methoxy group, which may result in different reactivity and binding properties.

    5-Methoxypyridine: Lacks the fluorophenyl group, affecting its overall biological activity and applications.

    3-(4-Fluorophenyl)-5-methoxypyridine: Similar structure but with the fluorine atom at a different position, leading to variations in chemical behavior.

Uniqueness

3-(3-Fluorophenyl)-5-methoxypyridine is unique due to the specific positioning of the fluorophenyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(3-fluorophenyl)-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-15-12-6-10(7-14-8-12)9-3-2-4-11(13)5-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYSJUKNVGXKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673399
Record name 3-(3-Fluorophenyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214364-48-3
Record name 3-(3-Fluorophenyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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